3,5-diethyl 2,6-dimethyl-1,4-dihydro-[4,4'-bipyridine]-3,5-dicarboxylate
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Description
3,5-diethyl 2,6-dimethyl-1,4-dihydro-[4,4'-bipyridine]-3,5-dicarboxylate is a useful research compound. Its molecular formula is C18H22N2O4 and its molecular weight is 330.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 330.15795719 g/mol and the complexity rating of the compound is 519. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 278463. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The primary targets of 3,5-diethyl 2,6-dimethyl-1,4-dihydro-[4,4’-bipyridine]-3,5-dicarboxylate, also known as Hantzsch ester , are activated C=C bonds, C=O bonds in carbonyl compounds, and C=N bonds in imines . These targets play a crucial role in various biochemical reactions, including transfer hydrogenations .
Mode of Action
Hantzsch ester interacts with its targets through a process known as transfer hydrogenation . The presence of a Lewis or Brønstedt acid catalyst is often required for further activation of the hydrogen acceptor . In the presence of chiral catalysts, these transfer hydrogenations can occur enantioselectively .
Biochemical Pathways
The compound affects the biochemical pathways involving the reduction of α,β-unsaturated ketones . It acts as a hydrogen source in organocatalytic reductive amination and conjugate reduction . These processes can lead to the formation of various biologically active compounds .
Pharmacokinetics
It is known to be soluble in organic solvents , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on the specific reactions it is involved in. For instance, in the reduction of α,β-unsaturated ketones, it can lead to the formation of β-stereogenic aldehydes . It can also participate in the generation of an alkyl radical and a subsequent C(sp3)-C(sp3) bond formation with activated olefins .
Action Environment
The action, efficacy, and stability of 3,5-diethyl 2,6-dimethyl-1,4-dihydro-[4,4’-bipyridine]-3,5-dicarboxylate can be influenced by various environmental factors. For example, the presence of a Lewis or Brønstedt acid catalyst can enhance its activity . Additionally, the compound’s solubility in organic solvents may affect its distribution in different environments
Properties
IUPAC Name |
diethyl 2,6-dimethyl-4-pyridin-4-yl-1,4-dihydropyridine-3,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-5-23-17(21)14-11(3)20-12(4)15(18(22)24-6-2)16(14)13-7-9-19-10-8-13/h7-10,16,20H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDEUMYBRXZCSDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=NC=C2)C(=O)OCC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80313923 |
Source
|
Record name | MLS003115484 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80313923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21197-70-6 |
Source
|
Record name | MLS003115484 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=278463 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MLS003115484 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80313923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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